molecular formula C19H21N3O B2577139 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868977-69-9

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2577139
CAS No.: 868977-69-9
M. Wt: 307.397
InChI Key: ZOBUYDKDFUWVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a compound that belongs to the class of imidazopyridines. Imidazopyridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage and is metal-free .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving α-bromoketones and 2-aminopyridines suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazopyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of the imidazopyridine and phenylbutanamide moieties, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-17(15-8-4-3-5-9-15)19(23)20-12-11-16-14-22-13-7-6-10-18(22)21-16/h3-10,13-14,17H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBUYDKDFUWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.